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Study Population Dosing Schedule
Dose
Levels
Escalated

Recommended
Phase 2 Dose
(RP2D)

Key Dose-
Limiting Toxicity
(DLT)

Chinese patients with
relapsed/refractory B-
cell Non-Hodgkin
Lymphoma (r/r B-
NHL) [1]

Oral, twice daily
(BID) on a 7 days
on/7 days off
schedule in 28-day

cycles [1]

40 mg BID,
60 mg BID,

80 mg BID
[1]

80 mg BID [1] Thrombocytopenia
[1]

Patients with
advanced solid
tumors (in combination

with radiotherapy) [2]

Oral, in two

different schedules
alongside

hypofractionated
radiotherapy [2]

Escalated

to find MTD
[2]

90 mg/m²
(approx. 140
mg) [2]

Thrombocytopenia

[2]

Detailed Experimental Protocols

The following methodologies are synthesized from the referenced clinical studies and supporting analytical

development.
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Clinical Trial Design Protocol

This protocol outlines the core structure of the Phase 1 dose escalation studies for abexinostat.

Study Population: Patients with histologically confirmed advanced cancers (e.g., r/r B-NHL or solid

tumors) who have failed standard therapies. Key inclusion criteria often include specific age ranges
(e.g., 18-75 years), adequate organ function, and an ECOG performance status of 0-1 [1].

Dose Escalation Design: A standard "3 + 3" design is typically employed [1].
A cohort of 3 patients is enrolled at a starting dose level.

If no DLTs are observed in the first cycle, escalation to the next dose level proceeds.
If a DLT occurs in 1 of 3 patients, the cohort is expanded to 3 more patients.

The MTD is defined as the highest dose at which fewer than 33% of patients experience a DLT.
The RP2D is often set at or below the MTD [1].

Dosing Schedule:
The established regimen for hematological malignancies is 80 mg orally, twice daily, taken at

least 30 minutes before or 2 hours after meals, on a cycle of 7 days of treatment followed by
7 days of rest (each cycle is 28 days) [1].

Studies in solid tumors have tested different schedules, including continuous dosing for 14 days
followed by a 7-day break [2].

DLT Assessment Period: DLTs are primarily assessed during the first 28-day treatment cycle.
DLTs are typically defined as grade 4 thrombocytopenia; grade 3 thrombocytopenia with bleeding;

grade 4 neutropenia; or grade 3 neutropenia with fever [1].
Primary Endpoints: Safety, tolerability, and determination of the MTD and RP2D [1].

Secondary Endpoints: Pharmacokinetics (PK) profile and preliminary efficacy (e.g., Objective
Response Rate) [1].

Pharmacokinetic (PK) and Bioanalytical Protocol

Monitoring drug exposure is crucial for dose escalation studies. The following method has been developed

and validated for this purpose.

Analytical Method: UPLC-MS/MS (Ultra-Performance Liquid Chromatography Tandem Mass
Spectrometry) [3].
Sample Type: Plasma (e.g., from patients or animal models) [3].

Sample Preparation: Protein precipitation with acetonitrile [3].
Chromatography:

Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm).
Mobile Phase: Acetonitrile and 0.1% formic acid in water.

Gradient Elution: Acetonitrile from 10% to 90% over 1.4 minutes.
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Run Time: 2.0 minutes per sample [3].

Mass Spectrometry Detection:
Ionization: Positive electrospray ionization (ESI+).

Monitoring: Selective reaction monitoring (SRM).
Ion Transitions: m/z 397.93 → 200.19 for abexinostat [3].

Data Application: The PK parameters derived (e.g., half-life, C~max~, AUC) are used to understand
the relationship between the administered dose and drug exposure in the body [1] [4].

Mechanism of Action and Key Toxicity

Understanding the biological pathways affected by abexinostat helps contextualize its efficacy and primary

side effect, thrombocytopenia. The following diagrams illustrate these mechanisms.
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Diagram 1: Abexinostat's anti-tumor mechanism involves inhibiting HDAC enzymes, leading to increased

histone acetylation and altered gene transcription that promotes apoptosis and cell cycle arrest. A key

parallel mechanism is the silencing of DNA repair genes like RAD51, resulting in accumulated DNA damage

and p53-mediated cell death [2] [5].
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Diagram 2: Abexinostat-induced thrombocytopenia is multifactorial. It depletes megakaryocyte progenitors

via p53-dependent apoptosis, impairs maturation, and directly disrupts the cytoskeleton to inhibit proplatelet

formation—the final step of platelet release [5].

Key Considerations for Protocol Design

Toxicity Management: Proactive monitoring of platelet counts is essential. The "one week on, one

week off" schedule was designed to allow for platelet recovery and has demonstrated improved
tolerability [1] [4].

Pharmacokinetics: Abexinostat exhibits rapid absorption (T~max~ 0.5-1.0 h) and a relatively short
half-life (2.56-8.31 h), supporting a twice-daily dosing regimen [1].

Combination Therapy: When combining abexinostat with other agents (e.g., radiotherapy or
targeted therapies), the MTD of the combination may be lower than that of the monotherapy. Careful

dose finding for the combination is required [2] [6].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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